molecular formula C20H30ClN3O3 B1392598 4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride CAS No. 1242862-26-5

4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride

Cat. No.: B1392598
CAS No.: 1242862-26-5
M. Wt: 395.9 g/mol
InChI Key: VUEMWVQDPOEBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azepane ring, a piperidine ring, and a benzoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Coupling with Benzoic Acid: The final step involves coupling the azepane-piperidine intermediate with benzoic acid or its derivatives, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzoic acid moiety or the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid
  • 4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid methyl ester
  • 4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid ethyl ester

Uniqueness

The uniqueness of 4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride lies in its specific structural features, such as the combination of azepane and piperidine rings with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[[4-(azepan-1-ylmethyl)piperidine-1-carbonyl]amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3.ClH/c24-19(25)17-5-7-18(8-6-17)21-20(26)23-13-9-16(10-14-23)15-22-11-3-1-2-4-12-22;/h5-8,16H,1-4,9-15H2,(H,21,26)(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEMWVQDPOEBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride
Reactant of Route 3
4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.